molecular formula C23H18N2O4 B10901419 3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid

3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid

Cat. No.: B10901419
M. Wt: 386.4 g/mol
InChI Key: CNBFORZCQGLHEE-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid” is an organic compound that features a complex structure with multiple functional groups, including a benzylamino group, a cyano group, a furan ring, and a benzoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid” would likely involve multiple steps, including:

  • Formation of the furan ring.
  • Introduction of the benzylamino group.
  • Addition of the cyano group.
  • Coupling of the furan ring with the benzoic acid moiety.

Each step would require specific reagents and conditions, such as:

    Formation of the furan ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzylamino group: This might involve a nucleophilic substitution reaction.

    Addition of the cyano group: This could be done using a cyanation reaction.

    Coupling with the benzoic acid moiety: This might involve a condensation reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction temperatures and pressures.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid” can undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzylamino group could be substituted with other groups to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst could be used.

    Substitution: Nucleophiles or electrophiles could be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

  • Oxidation might yield a compound with additional oxygen-containing functional groups.
  • Reduction could produce an amine derivative.
  • Substitution could result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, “3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid” could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.

Biology

In biology, the compound could be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its multiple functional groups might allow it to interact with various biological targets, making it a versatile molecule for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of “3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could interact with cell surface or intracellular receptors, modulating their activity.

    Modulation of signaling pathways: The compound might affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid” might include:

    Furan derivatives: Compounds with a furan ring and various functional groups.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety and additional functional groups.

    Cyano-containing compounds: Molecules with a cyano group and other functional groups.

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups and its complex structure. This combination might impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

3-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C23H18N2O4/c1-15-19(8-5-9-20(15)23(27)28)21-11-10-18(29-21)12-17(13-24)22(26)25-14-16-6-3-2-4-7-16/h2-12H,14H2,1H3,(H,25,26)(H,27,28)/b17-12+

InChI Key

CNBFORZCQGLHEE-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.